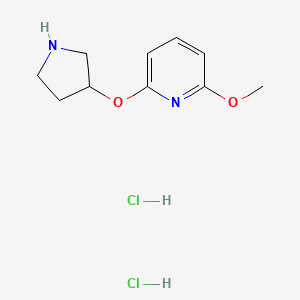
2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a chemical compound with the formula C10H16Cl2N2O2 and a molecular weight of 267.15 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The compound is canonicalized, with a complexity of 178, a rotatable bond count of 3, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 4 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.038 g/mL at 25 °C . Its exact mass is 266.0588831, and it has a topological polar surface area of 43.4 .Scientific Research Applications
Synthesis and Chemical Characterization
The primary applications of "2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride" and related compounds in scientific research lie in their synthesis and potential use as intermediates for the development of various chemicals. One study outlines the synthesis of pyrrolylpyridines from alkynes and isothiocyanates, highlighting the broad spectra of biological activity and practical applications of pyrrole and pyridine derivatives. This research offers a new synthetic approach to previously unknown and difficult-to-access compounds, potentially enhancing the intrinsic properties of pyrrole and pyridine rings and introducing new functionalities (Nedolya et al., 2015).
Structural and Spectroscopic Analysis
Another application involves the structural and spectroscopic analysis of pyridine derivatives. A study on the synthesis, X-ray, and spectroscopic analysis of some pyridine derivatives, including those related to "this compound", provides insight into the optical properties of these compounds. This includes investigations into their fluorescence spectra in various solvents, aiding in the understanding of the effects of substituents on the emission spectra (Cetina et al., 2010).
Material Science Applications
Compounds similar to "this compound" have been explored for their potential applications in material science. For instance, the synthesis and characterization of tetranuclear lanthanide(III) complexes with unique geometries showcase the use of pyridine derivatives in forming compounds with interesting magnetic properties. This type of research contributes to the development of materials with potential applications in magnetic storage and quantum computing (Goura et al., 2014).
Antibacterial Activity
Research on the antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives demonstrates the biomedical relevance of compounds structurally related to "this compound". By synthesizing and testing new cyanopyridine derivatives for antimicrobial activity, this work opens pathways for the development of new antibacterial agents, addressing the growing concern over antibiotic resistance (Bogdanowicz et al., 2013).
Safety and Hazards
2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride has been classified as a hazard under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has been identified as a flammable liquid (category 3), an eye irritant (category 2), a skin irritant (category 2), and a substance that may cause respiratory irritation (specific target organ toxicity - single exposure, category 3) .
Properties
IUPAC Name |
2-methoxy-6-pyrrolidin-3-yloxypyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-13-9-3-2-4-10(12-9)14-8-5-6-11-7-8;;/h2-4,8,11H,5-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGRUNIXEMAPQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC=C1)OC2CCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
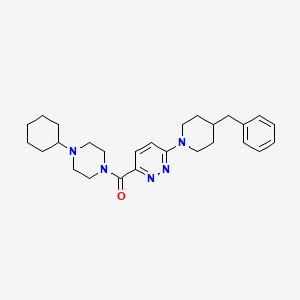
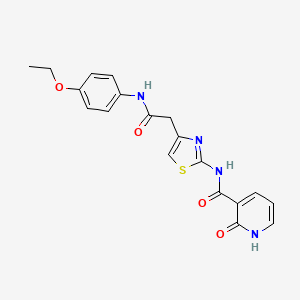
![6-[[(4-Fluorophenyl)methyl-prop-2-ynylamino]methyl]-3,4-dimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B2706748.png)
![2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2706749.png)
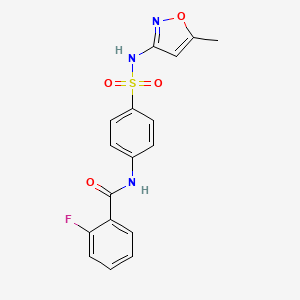
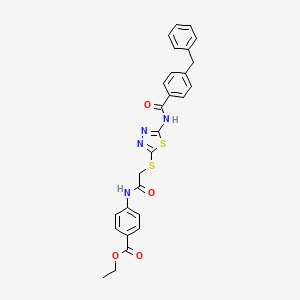
![3-Methoxy-N-methyl-N-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2706755.png)
![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2706756.png)
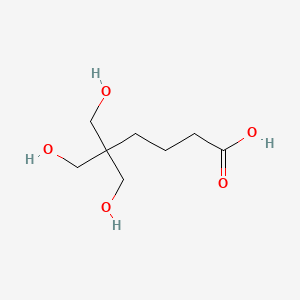
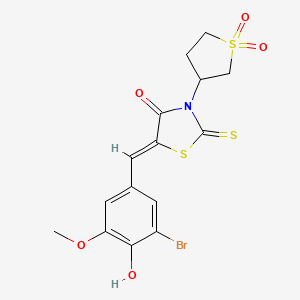
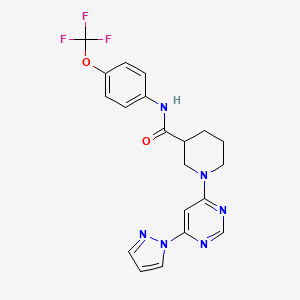
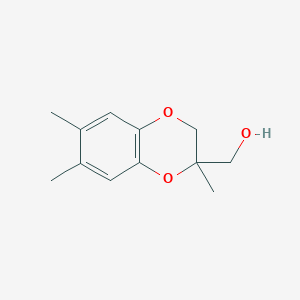

![5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one](/img/structure/B2706765.png)
